N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the benzoxazole derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, these compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores.
Chloro-Substituted Phenyl Derivatives: Compounds with similar chloro-substituted phenyl groups.
Methoxy-Substituted Phenyl Derivatives: Compounds with similar methoxy-substituted phenyl groups.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-7-6-10(8-11(13)17)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLJZORJKZLVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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